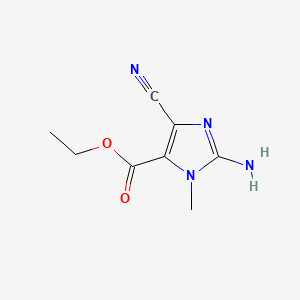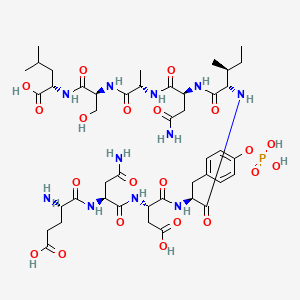
6-Methoxypyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxypyridine-2-thiol (6MPT) is a thiol compound that is widely used in scientific research. It has a variety of applications, ranging from biochemical and physiological studies to chemical synthesis. 6MPT is a versatile compound that has been used in various areas of research, including drug discovery, biochemistry, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
6-Methoxypyridine-2-thiol has been utilized in the development of fluorogenic labeling reagents for high-performance liquid chromatography (HPLC). For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative, has been applied for the selective and rapid detection of biologically important thiols, demonstrating its utility in pharmaceutical formulations analysis (Gatti et al., 1990).
Pharmacological Research
In pharmacological research, derivatives of 6-Methoxypyridine-2-thiol have shown promise as potent antagonists for specific receptors, highlighting their potential for clinical development in treating diseases such as osteoporosis (Hutchinson et al., 2003).
Viticulture and Wine Research
Studies in viticulture have explored the role of methoxypyrazine, closely related to 6-Methoxypyridine-2-thiol, in determining the sensory properties and consumer preferences of Sauvignon Blanc wines. These compounds significantly influence the aroma profile, affecting attributes like tropical and 'green' characteristics (King et al., 2011).
Materials Science
In materials science, thiol-functionalized compounds, including those related to 6-Methoxypyridine-2-thiol, have been developed for various applications. For example, thiol-click chemistry has been employed to create degradable polymeric materials, showcasing the versatility of thiol-based reactions in synthesizing new materials with potential biomedical applications (Hoyle et al., 2010).
Environmental and Biological Sensing
Derivatives of 6-Methoxypyridine-2-thiol have been utilized in creating sensors for detecting metal ions and biological thiols, demonstrating their importance in environmental monitoring and clinical diagnostics. For instance, a rhodamine 6G derivative bearing a thiolactone moiety was synthesized for selective "off-on" fluorescent sensing of Hg(2+), with applications extending to bioimaging (Chen et al., 2008).
Propiedades
IUPAC Name |
6-methoxy-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-3-2-4-6(9)7-5/h2-4H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAINIYPEVJJGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyridine-2-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/no-structure.png)
![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)
![1-tert-butyl-3-(2,3-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B588625.png)
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)

